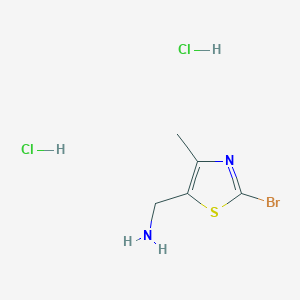

(2-Bromo-4-methyl-1,3-thiazol-5-yl)methanamine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Bromo-4-methyl-1,3-thiazol-5-yl)methanamine;dihydrochloride is an organic compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.

Mécanisme D'action

Target of Action

It’s known that thiazole derivatives, which this compound is a part of, exhibit diverse biological activities . They can interact with various proteins, including the side chains of tyrosine, lysine, serine, and histidine . These interactions can target both enzymes and non-enzymes .

Mode of Action

Thiazole derivatives are known to exhibit chemoselective reactivity with certain amino acids in proteins . This interaction could lead to changes in the function of these proteins, potentially altering cellular processes.

Biochemical Pathways

Thiazole derivatives are known to influence various biochemical pathways . They can affect the metabolism of carbohydrates, the synthesis of neurotransmitters, and the functioning of the nervous system .

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug action, influencing the onset, duration, and intensity of a drug’s effect .

Result of Action

Given the diverse biological activities of thiazole derivatives, it’s plausible that this compound could have various effects at the molecular and cellular levels .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can influence the action of a compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-methyl-1,3-thiazol-5-yl)methanamine typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol. This reaction forms an ester compound in the early stages of synthesis . The process is often carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. The use of catalysts and advanced purification techniques can enhance the overall production process .

Analyse Des Réactions Chimiques

Types of Reactions

(2-Bromo-4-methyl-1,3-thiazol-5-yl)methanamine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are usually carried out under controlled temperatures and pressures to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Applications De Recherche Scientifique

(2-Bromo-4-methyl-1,3-thiazol-5-yl)methanamine has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Similar Compounds

Sulfathiazole: An antimicrobial drug containing a thiazole ring.

Ritonavir: An antiretroviral drug with a thiazole moiety.

Abafungin: An antifungal agent that includes a thiazole structure.

Uniqueness

What sets (2-Bromo-4-methyl-1,3-thiazol-5-yl)methanamine apart from these similar compounds is its specific substitution pattern and the presence of the bromo and methyl groups.

Activité Biologique

(2-Bromo-4-methyl-1,3-thiazol-5-yl)methanamine;dihydrochloride is a heterocyclic compound belonging to the thiazole family, characterized by its unique structure that includes both sulfur and nitrogen atoms. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : C5H9BrCl2N2S

- Molecular Weight : 280.01 g/mol

- CAS Number : 2402829-42-7

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. The presence of the thiazole ring in (2-Bromo-4-methyl-1,3-thiazol-5-yl)methanamine enhances its interaction with microbial targets. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess comparable efficacy.

Anticancer Activity

Thiazole derivatives are also recognized for their anticancer properties. A review highlighted that thiazoles can induce apoptosis in cancer cells through various mechanisms, including the inhibition of anti-apoptotic proteins like Bcl-2. For instance, compounds structurally related to (2-Bromo-4-methyl-1,3-thiazol-5-yl)methanamine have demonstrated IC50 values in the low micromolar range against several cancer cell lines.

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Thiazole A | A-431 | 1.98 ± 1.22 | Bcl-2 inhibition |

| Thiazole B | Jurkat | 1.61 ± 1.92 | Apoptosis induction |

The structure–activity relationship (SAR) studies suggest that the methyl group at position 4 of the thiazole ring enhances cytotoxic activity by increasing electron density, which could facilitate better interaction with biological targets.

Study 1: Antitumor Activity Assessment

A study conducted on a series of thiazole derivatives, including (2-Bromo-4-methyl-1,3-thiazol-5-yl)methanamine, evaluated their cytotoxic effects on human glioblastoma U251 and melanoma WM793 cells. The results indicated that compounds with a similar substitution pattern exhibited promising anticancer potential, with some derivatives showing IC50 values lower than standard chemotherapeutics such as doxorubicin.

Study 2: Mechanistic Insights

Molecular dynamics simulations have been employed to understand the binding interactions of thiazole derivatives with target proteins. For instance, a derivative was found to primarily interact through hydrophobic contacts while forming limited hydrogen bonds, showcasing a potential pathway for designing more effective anticancer agents.

Propriétés

IUPAC Name |

(2-bromo-4-methyl-1,3-thiazol-5-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2S.2ClH/c1-3-4(2-7)9-5(6)8-3;;/h2,7H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRVCNQKQXPAQIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)Br)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrCl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.